molecular formula C8H6ClN5O2 B13660548 5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole

5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B13660548
M. Wt: 239.62 g/mol
InChI Key: HASXXTYOBSWJMT-UHFFFAOYSA-N
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Description

5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with substituted nitriles. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-chlorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-nitrophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole

Uniqueness

The presence of both chloro and nitro groups in 5-Amino-3-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole distinguishes it from other similar compounds. These functional groups contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6ClN5O2

Molecular Weight

239.62 g/mol

IUPAC Name

5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6ClN5O2/c9-6-3-4(14(15)16)1-2-5(6)7-11-8(10)13-12-7/h1-3H,(H3,10,11,12,13)

InChI Key

HASXXTYOBSWJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NC(=NN2)N

Origin of Product

United States

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